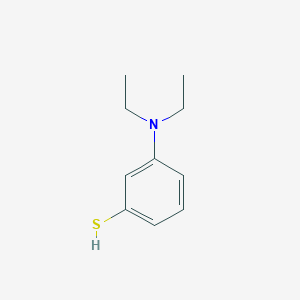

3-(Diethylamino)benzenethiol

Description

This compound combines the reactive thiol (-SH) group with the electron-donating diethylamino moiety, which influences its physicochemical properties, including solubility, basicity, and binding affinity to metal surfaces.

Thiols like benzenethiol are known for their strong adsorption onto metal surfaces, making them valuable in surface-enhanced Raman spectroscopy (SERS) .

Properties

Molecular Formula |

C10H15NS |

|---|---|

Molecular Weight |

181.30 g/mol |

IUPAC Name |

3-(diethylamino)benzenethiol |

InChI |

InChI=1S/C10H15NS/c1-3-11(4-2)9-6-5-7-10(12)8-9/h5-8,12H,3-4H2,1-2H3 |

InChI Key |

ZAPMEBWMIXRJEW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C1=CC(=CC=C1)S |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diethylamino)benzenethiol typically involves the introduction of a diethylamino group to a thiophenol derivative. One common method is the condensation reaction, where thiophenol is reacted with diethylamine under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain a high-quality product suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(Diethylamino)benzenethiol undergoes several types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to form thiolates or other reduced forms.

Substitution: The diethylamino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Disulfides, sulfonic acids

Reduction: Thiolates

Substitution: Various substituted thiophenol derivatives

Scientific Research Applications

3-(Diethylamino)benzenethiol has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diethylamino)benzenethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. The diethylamino group may also interact with biological membranes and receptors, influencing cellular processes. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Benzenethiol (CAS 108-98-5)

Properties:

Comparison :

- Reactivity: Lacks the electron-donating diethylamino group, making it less basic and less soluble in acidic conditions compared to 3-(diethylamino)benzenethiol.

- SERS Utility: Benzenethiol’s thiol group binds strongly to silver nanoparticles, but the absence of an amino group may limit resonance enhancements observed in amino-substituted analogs .

3-Methoxy-5-methyl-benzenethiol (CAS 50667-90-8)

Structure : Methoxy (-OCH₃) and methyl (-CH₃) substituents on the benzene ring.

Properties :

Comparison :

- Electronic Effects: Methoxy groups are electron-withdrawing via resonance, contrasting with the electron-donating diethylamino group. This difference alters reactivity in electrophilic substitutions.

- Applications: Likely used in agrochemicals or dyes, whereas this compound may have broader applications in coordination chemistry due to its amino-thiol bifunctionality.

2-(Diethylamino)ethyl Mercaptan

Structure : HS-CH₂CH₂-N(C₂H₅)₂ .

Properties :

- Reactivity: The thiol and amino groups are on adjacent carbons, enabling chelation with metals.

Comparison :

- Structure-Activity: The aliphatic chain in 2-(diethylamino)ethyl mercaptan may enhance flexibility in binding metal ions compared to the rigid aromatic system of this compound.

- Applications : More suited for polymer modification or catalysis, whereas the aromatic analog may excel in SERS or photophysical applications.

3-(Diethylamino)phenol (CAS 91-68-9)

Structure : Hydroxyl (-OH) instead of thiol (-SH) at the third position.

Properties :

- pKa: Estimated ~10–11 (phenolic OH) vs. ~6–8 (thiol) .

Comparison :

- Acidity: The thiol group in this compound is more acidic than the hydroxyl in 3-(diethylamino)phenol, affecting deprotonation and metal-binding behavior.

- Applications: 3-(Diethylamino)phenol is used in dyes and pharmaceuticals, while the thiol analog may prioritize metal coordination or sensor technologies.

3-(Diethylamino)-2,2-dimethylpropan-1-ol

Structure: Aliphatic diethylamino alcohol. Properties:

Comparison :

- Solubility: The hydroxyl group enhances water solubility, whereas this compound’s thiol group favors organic solvents.

- Functionality: The propanol derivative’s aliphatic structure limits conjugation effects, unlike the aromatic system of this compound, which may exhibit enhanced optical properties.

Key Research Findings

- SERS Enhancement: Amino-thiol compounds like this compound may exhibit dual enhancement mechanisms: electromagnetic (from metal binding) and chemical (from charge-transfer interactions) .

- Synthetic Flexibility: Diethylamino-substituted thiols are versatile intermediates for synthesizing heterocycles and metal-organic complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.